![molecular formula C10H15ClO2 B14503286 5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one CAS No. 62976-47-0](/img/structure/B14503286.png)
5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one is a heterocyclic organic compound with the molecular formula C10H15ClO2. It is known for its unique structure, which includes a cyclopentane ring fused with a furan ring, and is substituted with chlorine and methyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated cyclopentane derivative with a furan derivative in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one: Lacks the chlorine substitution.
5-Bromo-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one: Contains a bromine atom instead of chlorine.
6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-thione: Contains a sulfur atom in place of the oxygen atom in the furan ring.
Uniqueness
5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity. This makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
62976-47-0 |
|---|---|
Molecular Formula |
C10H15ClO2 |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
5-chloro-6,6,6a-trimethyl-3,3a,4,5-tetrahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C10H15ClO2/c1-9(2)7(11)4-6-5-8(12)13-10(6,9)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
OCSPPULELDTXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC2C1(OC(=O)C2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



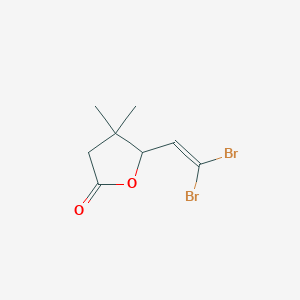
silane](/img/structure/B14503227.png)
mercury](/img/structure/B14503232.png)
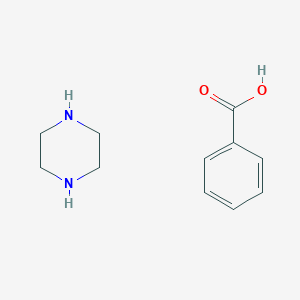
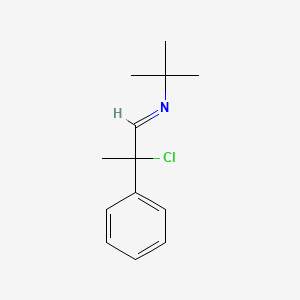
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

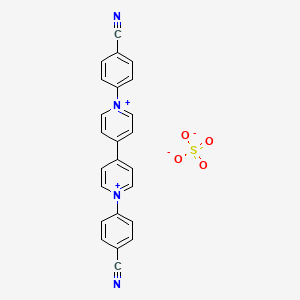
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
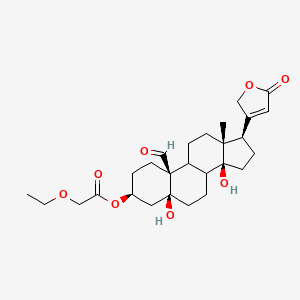
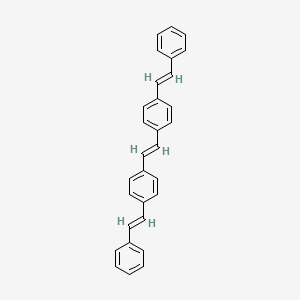
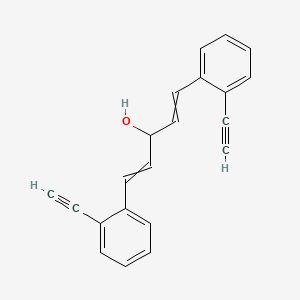
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)
